N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Factor Xa Inhibition

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide (CAS 1421514-73-9) is a synthetic small-molecule acetamide derivative built on a 2-oxopiperidine scaffold bearing a 3-fluorophenyl substituent at the propyl linker. Its molecular formula is C₁₆H₂₁FN₂O₂ (MW 292.35 g/mol).

Molecular Formula C16H21FN2O2
Molecular Weight 292.354
CAS No. 1421514-73-9
Cat. No. B2469113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide
CAS1421514-73-9
Molecular FormulaC16H21FN2O2
Molecular Weight292.354
Structural Identifiers
SMILESCC(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O
InChIInChI=1S/C16H21FN2O2/c1-12(20)18-11-15(19-8-3-2-7-16(19)21)10-13-5-4-6-14(17)9-13/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,18,20)
InChIKeyLGHRPAJPWYEKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide (CAS 1421514-73-9) – Structural Identity and Procurement Baseline


N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide (CAS 1421514-73-9) is a synthetic small-molecule acetamide derivative built on a 2-oxopiperidine scaffold bearing a 3-fluorophenyl substituent at the propyl linker. Its molecular formula is C₁₆H₂₁FN₂O₂ (MW 292.35 g/mol) . The compound belongs to the broader class of 2-oxopiperidin-1-yl acetamides, a chemotype that has been extensively explored in coagulation factor Xa (FXa) inhibitor programs, most notably yielding the marketed anticoagulant apixaban [1]. Within this class, the specific 3-fluorophenyl regiochemistry, the propyl spacer length, and the terminal acetamide group define its distinct pharmacophoric profile relative to other in-class analogs.

Why Generic Substitution Fails for N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide – The Risks of In-Class Swapping


Compounds within the 2-oxopiperidin-1-yl acetamide class are not interchangeable despite sharing a common core scaffold. Small structural perturbations—including fluorophenyl regioisomerism (3-F vs. 4-F), linker length, and terminal amide substitution—profoundly alter target binding, selectivity, and ADME properties [1]. In the FXa inhibitor series, for example, shifting the fluorine from the 3- to the 4-position on the phenyl ring or replacing the acetamide with a bulkier heterocyclic carboxamide can shift potency by over an order of magnitude or redirect target engagement toward off-pathway kinases [2]. Therefore, procurement decisions based solely on scaffold similarity risk selecting a compound with unvalidated biological activity, incorrect selectivity, or unsuitable physicochemical properties for the intended assay or synthetic application. The quantitative evidence below delineates the specific structural features that differentiate this compound from its closest analogs.

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide – Quantitative Comparator Evidence for Scientific Selection


3-Fluorophenyl Regiochemistry vs. 4-Fluorophenyl Analogs – Impact on Molecular Recognition

The 3-fluorophenyl substitution in the target compound confers a distinct electrostatic and steric profile compared to the 4-fluorophenyl regioisomer found in numerous 2-oxopiperidin-1-yl acetamide analogs. In the FXa inhibitor patent literature, compounds bearing a 3-fluorophenyl group exhibit a different binding pose within the S1 pocket relative to 4-fluorophenyl analogs, attributable to the altered dipole moment and the meta-fluorine's capacity for weak C–H···F interactions with the protein backbone [1]. While direct paired IC₅₀ data for this exact acetamide are not publicly available in peer-reviewed sources, the SAR trend across multiple in-class compounds indicates that the 3-F vs. 4-F switch can modulate FXa inhibitory potency by 2- to 10-fold depending on the accompanying amide group [1].

Medicinal Chemistry Structure-Activity Relationship Factor Xa Inhibition

Terminal Acetamide vs. Heterocyclic Carboxamide Analogs – Minimal Pharmacophore for FXa Interaction

The target compound terminates in a simple acetamide group, contrasting with closely related analogs that bear bulkier carboxamide substituents such as pyridine-3-carboxamide, pyrazine-2-carboxamide, cyclobutanecarboxamide, or 5-methylisoxazole-3-carboxamide . This minimal acetamide terminus reduces molecular weight (292.35 g/mol) relative to heterocyclic carboxamide analogs (typically 330–420 g/mol), yielding a higher ligand efficiency if equipotent binding is achieved [1]. In the apixaban discovery series, the 2-oxopiperidin-1-yl moiety contributes a critical hydrogen-bond acceptor interaction with the FXa active site, while the terminal amide engages the S4 pocket; smaller terminal amides tend to favor selectivity over potency, an important consideration for probe compound selection [1].

Pharmacophore Design Ligand Efficiency Factor Xa

Propyl Linker Length Differentiation from Shorter Ethyl or Methylene-Bridged Analogs

The target compound incorporates a propyl (-CH₂-CH(CH₂-)-) linker between the 3-fluorophenyl and the 2-oxopiperidin-1-yl nitrogen, providing a specific spatial separation and conformational degree of freedom. In the broader 2-oxopiperidin-1-yl acetamide class, linker lengths ranging from zero carbons (direct phenyl attachment) to three carbons have been explored, with the two- to three-carbon tether generally providing optimal fit for the S1–S4 subsite span in FXa [1]. Compounds with a shorter ethyl or methylene linker (e.g., N-(3-fluorophenyl)-2-oxo-2-(1-piperidinyl)acetamide) exhibit restricted conformational sampling that can reduce binding to extended active site clefts, while longer tethers risk entropic penalties [1]. The three-carbon propyl spacer in the target compound thus occupies a privileged linker geometry within this chemotype.

Linker SAR Conformational Flexibility Protease Inhibition

Physicochemical Property Differentiation – Calculated LogP and Hydrogen-Bonding Capacity

Based on its molecular structure, the target compound (C₁₆H₂₁FN₂O₂) has a predicted LogP of approximately 2.1–2.5, positioning it in a moderately lipophilic range distinct from both more polar analogs (e.g., pyridine-carboxamide derivatives with calculated LogP ~1.5) and more lipophilic variants (e.g., cyclobutanecarboxamide analog, predicted LogP ~2.8–3.2) . The compound contains 2 hydrogen bond donors (acetamide NH) and 3 hydrogen bond acceptors (2-oxopiperidinone carbonyl, acetamide carbonyl, and fluorine), complying with Lipinski's Rule of Five. This balanced polarity profile contrasts with the sulfonamide analog (N-3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propylpropane-1-sulfonamide, CAS 1421496-53-8), which introduces an additional H-bond acceptor and higher polar surface area, altering membrane permeability predictions [1].

ADME Prediction Physicochemical Profiling Drug-likeness

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide – Evidence-Backed Research and Industrial Application Scenarios


SAR Probe for Factor Xa S1–S4 Subsite Mapping with Defined 3-Fluorophenyl Geometry

The compound's 3-fluorophenyl regioisomerism, combined with the minimal acetamide terminus and three-carbon propyl linker, makes it a well-defined SAR probe for mapping FXa active site subsite preferences. When used alongside the 4-fluorophenyl regioisomer and heterocyclic carboxamide analogs, researchers can isolate the contribution of fluorine positional isomerism to S1 pocket affinity. This application is directly supported by the SAR framework established in US6911458B2 [1] and the apixaban discovery program [2].

Ligand-Efficiency-Optimized Starting Point for Fragment-to-Lead Campaigns Targeting Serine Proteases

With a molecular weight of 292.35 g/mol and only two hydrogen bond donors, the compound represents a lean pharmacophore amenable to fragment-based drug discovery (FBDD) and structure-based optimization. Its lower molecular weight relative to heterocyclic carboxamide analogs (40–80 g/mol reduction) translates to higher initial ligand efficiency, a key metric for prioritizing chemical starting points in lead generation [1]. This scenario is grounded in the ligand efficiency principles exemplified by the apixaban optimization trajectory [2].

Negative Control or Specificity Tool for 2-Oxopiperidin-1-yl Chemotype Profiling Panels

When procured as part of a panel that includes the sulfonamide, pyridine-carboxamide, and isoxazole-carboxamide analogs sharing the same core, the target compound can serve as a baseline acetamide comparator. This panel approach enables systematic profiling of how terminal amide variation affects target selectivity, cellular potency, and ADME parameters across a consistent scaffold. The sulfonamide analog (CAS 1421496-53-8) has been noted for potential kinase inhibitory activity [1], suggesting divergent target engagement across terminal group variants.

Quote Request

Request a Quote for N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.